molecular formula C5H11NO3 B1143811 3,4,5-Trihydroxypiperidin CAS No. 13042-55-2

3,4,5-Trihydroxypiperidin

Cat. No. B1143811
CAS RN: 13042-55-2
M. Wt: 133.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3,4,5-Trihydroxypiperidines has been explored through various pathways, primarily focusing on deriving these compounds from the chiral pool. Expedient synthesis methods are crucial for accessing these high Fsp3 index drug leads, with strategies targeting the glycobiological machinery of living systems being particularly emphasized (Wood et al., 2018).

Molecular Structure Analysis

Investigations into the molecular and crystal structure, including vibrational spectroscopic, DFT, and molecular docking studies, have provided insights into the structural properties of 3,4,5-Trihydroxypiperidines. These studies reveal the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, offering a foundation for understanding their interaction with biological targets (Wu et al., 2022).

Scientific Research Applications

  • Modulation of Glycosidase Enzymes : 3,4,5-Trihydroxypiperidines are biologically active and primarily modulate glycosidase enzymes due to their structural resemblance to pyranose monosaccharides. Expedient syntheses of these compounds are important for accessing valuable drug leads targeting the glycobiological machinery of living systems (Wood et al., 2018).

  • Biological Activities : These compounds, including their N‐ and O‐derivatives, show remarkable biological activities, such as immunosuppressant and antibacterial activities, beyond glycosidase inhibition. This suggests their potential in various therapeutic applications (Prichard et al., 2018).

  • Synthesis of Natural Products and Enzyme Inhibitors : Diversely substituted 3,4,5-trihydroxypiperidines and related compounds have been synthesized, some of which showed moderate inhibition of enzymes like α-L-fucosidase and β-glucosidase (Matassini et al., 2014).

  • Stereoselective and Biocatalysed Synthesis : Stereoselective and biocatalysed synthetic routes to these compounds and their derivatives are key for their potential as drug leads, particularly for diseases dependent on glycosidase modulation (Prichard et al., 2018).

  • Synthesis of N-Alkoxy Analogues : Methods for the synthesis of the N-alkoxy analogues of 3,4,5-trihydroxypiperidine have been developed, which are useful for preparing compounds containing the trans diol structure (Sun et al., 1998).

  • Glycosidase Inhibition by Novel Compounds : Novel 2-aryl-3,4,5-trihydroxypiperidines were synthesized and assayed against enzymes, demonstrating weak inhibition against specific glycosidases (Zhao et al., 2013).

  • Solid Phase Synthesis of Enantiomerically Pure Compounds : A method for solid phase synthesis of enantiomerically pure 3,4,5-trihydroxypiperidin-2-ones has been described, which is significant for creating specific drug compounds (Piró et al., 2001).

  • Enantioselective Synthesis : Enantioselective synthesis of these compounds has been reported, contributing to the development of azasugar drugs (Amat et al., 2001).

Future Directions

The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .

properties

IUPAC Name

piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCNETIHECSPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trihydroxypiperidin

Citations

For This Compound
21
Citations
C Falentin-Daudre, D Beaupère… - Carbohydrate …, 2010 - Elsevier
d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield. Using this reaction procedure, N-butyl, N-hexyl, N-dodecyl, N-benzyl, N-…
Number of citations: 5 www.sciencedirect.com
J Piró, M Rubiralta, E Giralt, A Diez - Tetrahedron Letters, 2001 - Elsevier
A general method for the solid phase synthesis of type 2 3,4,5-trihydroxypiperidin-2-ones is described. Amination of d-ribonolactone 4 was accomplished using a Mitsunobu reaction, …
Number of citations: 23 www.sciencedirect.com
H Paulsen - Tetrahedron Letters, 1964 - Elsevier
5-Acylamido-aldosen konnen dann eine Piperidinoseform mit stickstoffhaltigem Ring ausbilden, wenn Konfiguration und Konformation des Zuckers und die Reaktivitlt der …
Number of citations: 4 www.sciencedirect.com
HY Li, JD Lee, CW Chen, YC Sun… - European Journal of …, 2018 - Elsevier
A series of 3S,4S,5S-trihydroxylated piperidines bearing structural diversity at C-2 or C-6 positions has been synthesized and tested to determine their ability to stabilize the activity of …
Number of citations: 7 www.sciencedirect.com
D Rejman, R Pohl, M Dračínský - 2011 - Wiley Online Library
An optimized method for the synthesis of an important chiral scaffold, (3S,4R,5R)‐1‐N‐Boc‐3,4‐isopropylidene‐3,4,5‐trihydroxypiperidine, was developed. Using this intermediate, the …
LD Guo, P Liang, JF Zheng… - European Journal of …, 2013 - Wiley Online Library
The vinylogous Mannich reaction (VMR) between 2‐(tert‐butyldimethylsilyloxy)furan (TBSOF) and (R S )‐t‐BS‐imine 12a and the application of the VMR adduct butenolide 13a as a …
D Pratesi, A Sodini, C Matassini… - European Journal of …, 2021 - Wiley Online Library
Carbonic Anhydrases (CAs; EC 4.2.1.1) are zinc metalloenzymes which play a pivotal role both in physiological and pathological processes in humans (h). Therefore, modulation of the …
X Wu, FY Zhang, J Zhu, C Song… - Chemistry–An Asian …, 2014 - Wiley Online Library
We have previously described the discovery of N‐alkylated iminosugars that showed immunosuppressive activity both in vitro and in vivo. Herein, we report the synthesis and biological …
Number of citations: 4 onlinelibrary.wiley.com
SS Prasad, NR Reddy, S Baskaran - The Journal of Organic …, 2018 - ACS Publications
A one-pot iminium-ion-based strategy has been developed for the synthesis of structurally novel iminosugar-based hybrid molecules. Iminium ion derived from l-rhamnose lactol-…
Number of citations: 22 pubs.acs.org
A Defoin, H Sarazin, T Sifferlen, C Strehler… - Helvetica chimica …, 1998 - Wiley Online Library
Asymmetric Diels‐Alder reaction of the pentadienoic and hexadienoic acids 2a,b with the chiral chloronitroso derivative 3 gave the primary adducts 4a,b with good‐to‐excellent …
Number of citations: 13 onlinelibrary.wiley.com

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